Copper silicide (Cu5Si) is an inter-metallic compound with properties between ionic compounds and alloys . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . Copper silicide films can be used to passivate copper-based chips, inhibit diffusion, and electron transport .
Copper silicide can be synthesized using chemical vapor deposition (CVD) of butylsilane (BuSiH3) on copper substrates . By varying the precursor flow, different catalyst variants can be obtained . In most cases, thin silicide films are used. For the purpose of producing such films, copper is deposited onto silicon substrates, or structures composed of amorphous silicon and copper layers are fabricated .
Copper silicide is a binary compound of silicon with copper . It is an intermetallic compound, meaning that it has properties intermediate between an ionic compound and an alloy . This solid crystalline material is a silvery solid that is insoluble in water .
Copper silicides are invoked in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyzes the addition of methyl chloride to silicon .
Copper silicide (Cu5Si) is a gray compound with a molecular weight of 345.82 . It has a melting point of 825 °C . It has excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .
The specific phase and morphology of the resulting Cu₅Si depend on the synthesis parameters, including temperature, pressure, and precursor concentrations. [, , , , , , , , , ]
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